4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol

diol reactivity chelation crosslinking

4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol (CAS 679005-44-8) is a C9 polyether diol with the molecular formula C9H20O5 and a molecular weight of 208.25 g/mol. The compound features a butane backbone bearing vicinal hydroxyl groups at positions 1 and 2, and a triethylene glycol monomethyl ether (mPEG3) chain terminating at position 4.

Molecular Formula C9H20O5
Molecular Weight 208.25 g/mol
CAS No. 679005-44-8
Cat. No. B12516334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol
CAS679005-44-8
Molecular FormulaC9H20O5
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCOCCOCCOCCC(CO)O
InChIInChI=1S/C9H20O5/c1-12-4-5-14-7-6-13-3-2-9(11)8-10/h9-11H,2-8H2,1H3
InChIKeyPGWZCEYVGIQFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol (CAS 679005-44-8): Structural Identity and Baseline Physicochemical Profile


4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol (CAS 679005-44-8) is a C9 polyether diol with the molecular formula C9H20O5 and a molecular weight of 208.25 g/mol . The compound features a butane backbone bearing vicinal hydroxyl groups at positions 1 and 2, and a triethylene glycol monomethyl ether (mPEG3) chain terminating at position 4 . Its structural classification as a short-chain, monofunctionalized PEGylated diol distinguishes it from simple alkane diols and from linear PEG diols lacking the terminal methoxy cap. Predicted physicochemical properties include a density of approximately 1.1 g/cm³ and a boiling point of around 316.5 °C . The compound is commercially available as a research chemical and has reported industrial relevance in coatings and ink formulations owing to its solvent compatibility .

Vicinal diol enables orthogonal chelation and crosslinking chemistry
mPEG3-methoxy cap balances hydrophilicity and non-polar solvent compatibility
Predicted high boiling point supports high-temperature processing

Why 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol Cannot Be Generically Substituted by Other Glycol Ethers or PEG Diols


The target compound combines a vicinal (1,2) diol motif on a C4 backbone with a precisely defined mPEG3 chain terminated by a methyl cap. Generic substitution by common glycol ethers (e.g., 2-(2-methoxyethoxy)ethanol, CAS 111-77-3) eliminates the diol functionality required for crosslinking, chelation, or dual-site derivatization . Replacing it with linear PEG diols (e.g., triethylene glycol, CAS 112-27-6) sacrifices the terminal methoxy group, which modulates hydrophobicity, surface activity, and compatibility with non-aqueous solvent systems . Similarly, substitution by 1,4-butanediol (CAS 110-63-4) removes the entire oligoether chain, drastically altering the hydrophilicity and solvation properties. These structural differences translate into measurable divergence in boiling point, vapor pressure, and solubility parameters that are critical for procurement decisions in formulation-intensive applications .

Simple glycol ethers lack diol function
Replacing with 2-(2-methoxyethoxy)ethanol removes vicinal diol reactivity needed for crosslinking or chelation.
Free PEG diols alter solvent compatibility
Triethylene glycol lacks the terminal methoxy cap, increasing hydrogen-bond donor count and shifting compatibility toward aqueous systems.
Shorter-chain analogs raise volatility
Lower molecular weight diols evaporate more readily, compromising film integrity in high-temperature bake cycles.

Quantitative Differentiation Evidence for 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol Against Closest Structural Analogs


Vicinal Diol Architecture Enables Distinct Chelation and Crosslinking Reactivity Compared to Terminal Diols

The target compound possesses hydroxyl groups on adjacent carbons (C1 and C2), forming a vicinal diol, whereas the most common industrial butanediol—1,4-butanediol—has terminal hydroxyls separated by a four-carbon chain. Vicinal diols exhibit unique reactivity with boronic acids, periodate cleavage, and metal-ion chelation that is absent in 1,3- or 1,4-diols . While no direct kinetic comparison is available for this specific compound, the vicinal diol motif is well-established to form stable 1:1 chelates with borate and transition-metal ions, a property not shared by 1,4-butanediol [1]. This distinction is critical when selecting a diol component for dynamic covalent networks or metal-coordination coatings.

Vicinal Diol Reactivity
Class-level inference
1,2-diol vs. terminal diol; enables borate chelation, periodate cleavage
Supports orthogonal crosslinking chemistry
Based on well-established vicinal diol reactivity; no direct kinetic data for this compound
diol reactivity chelation crosslinking coating formulation

Terminal Methoxy Cap Reduces Hydrogen-Bond Donor Capacity Relative to Free PEG Diols

The target compound features a terminal methoxy group (-OCH3) on its oligoether chain, giving it one fewer hydrogen-bond donor (HBD) compared to triethylene glycol (CAS 112-27-6), which terminates with a hydroxyl group. Formally, the target compound has two HBDs (from the vicinal diol), while triethylene glycol has three (two terminal OH, contributing three HBDs in practice) . This difference reduces the compound's overall hydrogen-bond acidity, enhancing its compatibility with less polar solvents and resin systems commonly used in industrial coatings . The methoxy cap also lowers the compound's calculated logP relative to the free PEG analog, shifting the hydrophilic-lipophilic balance toward increased hydrophobicity.

H-Bond Donor Count
Class-level inference
~1 fewer effective HBD vs. triethylene glycol
Improves non-polar solvent compatibility
Estimated from functional group analysis; no experimental solubility data
hydrogen bonding solubility parameter coatings solvent compatibility

Boiling Point Elevation Relative to Shorter-Chain Glycol Ethers Supports Higher-Temperature Processing Windows

The predicted boiling point of the target compound is approximately 316.5 °C (at 760 mmHg) with a negligible vapor pressure of ~0.0 mmHg at 25 °C . In comparison, the commonly used glycol ether 2-(2-methoxyethoxy)ethanol (CAS 111-77-3) has a reported boiling point of 194 °C [1]. This ~122.5 °C elevation in boiling point enables the target compound to remain in the liquid phase during high-temperature coating cure cycles or resin processing steps where lower-boiling glycol ethers would volatilize, compromising film integrity and generating VOC emissions.

Boiling Point Elevation
Cross-study comparable
~122.5 °C higher
Supports high-temperature coating processing
Target bp predicted; comparator bp experimental
boiling point thermal stability coating processing vapor pressure

Molecular Weight and Oligoether Chain Length Differentiate This Compound from Simpler Alkane Diols in Viscosity and Plasticization Behavior

With a molecular weight of 208.25 g/mol , the target compound is significantly heavier than the unmodified butane-1,2-diol (MW 90.12 g/mol, CAS 584-03-2), representing a 2.3-fold increase in molecular mass. This mass difference, attributable to the mPEG3 chain, is expected to lower volatility, increase viscosity, and enhance plasticization efficiency in polymer formulations. Among PEGylated butanediol analogs, the precise chain length of two ethoxy repeat units plus a methoxy terminus (mPEG3) represents a specific balance between hydrophilicity and hydrophobicity. Shorter analogs (e.g., 4-methoxybutane-1,2-diol) would lack sufficient PEG character for effective solvation, while longer-chain variants (e.g., mPEG5-butanediol) may introduce excessive viscosity or water sensitivity [1].

Molecular Weight Balance
Class-level inference
MW 208.25; 2.3× higher than butane-1,2-diol
Moderate volatility and viscosity for plasticization
mPEG3 chain provides specific balance between short and long PEG analogs
molecular weight viscosity plasticization PEG diol

High-Value Application Scenarios Where 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol Provides Differentiated Performance


High-Temperature Industrial Coating Formulations Requiring Low-VOC Diol Components

Coatings cured at elevated temperatures (above 200 °C) require diol components that remain in the film during the bake cycle. With a predicted boiling point of ~316.5 °C—approximately 122.5 °C higher than 2-(2-methoxyethoxy)ethanol—this compound minimizes volatile organic compound (VOC) emissions during thermal curing while retaining reactive hydroxyl functionality for crosslinking . Its methoxy-terminated PEG chain further enhances compatibility with non-polar resin binders compared to free PEG diols, as evidenced by vendor-reported use in industrial coatings and inks .

Dynamic Covalent or Metal-Coordination Network Materials Exploiting Vicinal Diol Chemistry

The vicinal (1,2) diol architecture enables reversible borate ester formation and transition-metal chelation that is structurally inaccessible to 1,4-butanediol or 1,3-propanediol. This makes the compound a candidate monomer or additive for self-healing polymer networks, stimuli-responsive hydrogels, or metal-organic coating systems . The mPEG3 chain provides sufficient water solubility for aqueous processing while the methoxy cap prevents excessive swelling, a balance not offered by triethylene glycol.

Specialty Plasticizer or Humectant Where Intermediate Hydrophilicity and Low Volatility Are Required

With a molecular weight of 208.25 g/mol—2.3× that of unmodified butane-1,2-diol—and an mPEG3 chain, this compound offers low volatility (vapor pressure ~0.0 mmHg at 25 °C) combined with moderate hydrophilicity . This positions it between highly volatile simple glycols and excessively hydrophilic long-chain PEGs for applications requiring sustained moisture retention or plasticization without migration or leaching, such as in personal care products or specialty polymer processing.

Research-Grade PEG Linker or Building Block with Orthogonal Diol Functionality

For academic and industrial R&D laboratories synthesizing functionalized PEG conjugates, this compound provides a ready-made mPEG3 chain with a terminal vicinal diol handle. The diol can be selectively oxidized, protected, or derivatized independently of the ether chain, enabling modular construction of complex molecules for drug delivery, surface modification, or bioconjugation research . This avoids the need for multi-step synthesis starting from triethylene glycol monomethyl ether and a separate diol precursor.

Application
Selection Property
Validation Focus
High-temperature coating processing
High boiling point and low volatility
Film integrity and VOC retention during bake cycles
Dynamic covalent or metal-coordination networks
Vicinal diol chelation reactivity
Borate ester or metal-complex stability under processing conditions
Specialty plasticizer or humectant systems
Moderate hydrophilicity and low migration tendency
Sustained moisture retention and leaching resistance
PEG linker with orthogonal diol handle
mPEG3 chain and vicinal diol terminus
Selective diol derivatization without impacting ether backbone
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